Furan-2,3-dicarbonyl dichloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

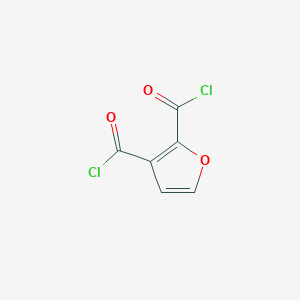

Furan-2,3-dicarbonyl dichloride, also known as this compound, is a useful research compound. Its molecular formula is C6H2Cl2O3 and its molecular weight is 192.98 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Intermediates

FDCC serves as an important intermediate in the synthesis of various compounds, including:

- Furan-based Dicarboxylic Acids : FDCC can be utilized to synthesize furan-2,5-dicarboxylic acid and its esters, which are valuable for producing biodegradable plastics like polyethylene furanoate (PEF) that can replace conventional polyethylene terephthalate (PET) .

- Pharmaceuticals : The compound is also involved in the synthesis of pharmaceutical intermediates. For instance, it has been linked to the production of mometasone furoate, a corticosteroid used in treating various inflammatory conditions .

Biodegradable Polymers

FDCC plays a crucial role in the development of bio-derived polymers. Its derivatives are used to create furoate ester biofuels and polymers that exhibit excellent mechanical properties and biodegradability. Notably, PEF made from FDCC has superior gas-barrier properties compared to traditional PET, making it suitable for packaging applications .

| Property | PEF | PET |

|---|---|---|

| Gas-barrier properties | Excellent | Moderate |

| Mechanical properties | Superior | Good |

| Biodegradability | High | Low |

Plasticizers

Recent studies have shown that furan-based dicarboxylic acids derived from FDCC can be used as effective plasticizers for poly(vinyl chloride) (PVC). These derivatives enhance the flexibility and processability of PVC while maintaining compatibility with other materials .

Production of Polyethylene Furanoate (PEF)

A study demonstrated that FDCC could be transformed into PEF through polymerization processes that utilize its dicarboxylic acid derivatives. The resulting polymer exhibited enhanced performance characteristics suitable for packaging applications, thus providing a sustainable alternative to fossil-fuel-derived plastics .

Use in Biobased Plasticizers

Research on the plasticizing effects of furan-2,3-dicarboxylate esters revealed their potential as substitutes for traditional phthalate-based plasticizers. The study highlighted their efficiency in improving the properties of PVC films while being derived from renewable resources .

Analyse Chemischer Reaktionen

Substitution Reactions

The acyl chloride groups in furan-2,3-dicarbonyl dichloride undergo nucleophilic substitution with alcohols, amines, and azides to form esters, amides, and acyl azides, respectively.

Key Examples:

- Esterification : Reaction with alcohols (e.g., ethanol, butanol) in the presence of acid catalysts yields furan-2,3-dicarboxylate esters. For instance, using butanol and sulfuric acid, the reaction proceeds via a two-step mechanism involving cyclization and esterification . Yields depend on the alcohol chain length, with shorter chains (e.g., ethanol) achieving >80% efficiency .

- Amidation : Treatment with ammonia or primary amines produces furan-2,3-dicarboxamides. For example, reaction with ethylenediamine forms a diamide derivative, a precursor for polyamide polymers .

- Azide Formation : Sodium azide in aqueous conditions replaces chloride groups, generating furan-2,3-dicarboxyl azide, a key intermediate for further cycloaddition reactions .

Oxidation

This compound can be oxidized to furan-2,3-dicarboxylic acid using hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) . The reaction typically occurs under acidic or neutral aqueous conditions, with yields exceeding 70% .

Reduction

Reduction with lithium aluminum hydride (LiAlH₄) converts the acyl chloride groups to hydroxymethyl groups, yielding 2,3-bis(hydroxymethyl)furan. This diol serves as a monomer for bio-based polyesters .

Cycloaddition and Polymerization

The compound participates in [4+2] cycloadditions with dienes to form substituted bicyclic structures. For example, reaction with 1,3-butadiene under thermal conditions produces furan-fused cyclohexene derivatives . Additionally, it acts as a monomer in polycondensation reactions to synthesize high-performance polyamides and polyesters .

Mechanistic Insights

The reactivity of this compound is governed by:

- Electrophilicity : Acyl chloride groups are highly electron-deficient, facilitating nucleophilic attack at the carbonyl carbon.

- Ring Strain : The furan ring’s planar structure allows conjugation with carbonyl groups, stabilizing intermediates during substitution .

- Steric Effects : Bulkier nucleophiles (e.g., tert-butanol) exhibit reduced reactivity due to steric hindrance .

Comparison with Analogous Compounds

Reaction Conditions and Yields

Eigenschaften

IUPAC Name |

furan-2,3-dicarbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl2O3/c7-5(9)3-1-2-11-4(3)6(8)10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMBDJILYIZBBMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1C(=O)Cl)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl2O3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80592791 |

Source

|

| Record name | Furan-2,3-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.98 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104721-76-8 |

Source

|

| Record name | Furan-2,3-dicarbonyl dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80592791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.